molecular formula C8H15NO4S B13572715 Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate

Cat. No.: B13572715
M. Wt: 221.28 g/mol
InChI Key: GGRMMCMMXLFBGU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a heterocyclic ester featuring a tetrahydrothiophene ring modified with a sulfone (1,1-dioxido) group and an amino substituent at the 3-position. The sulfone group contributes to its polarity and stability, while the amino group offers hydrogen-bonding capabilities, which may influence interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-13-7(10)5-8(9)3-4-14(11,12)6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRMMCMMXLFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate typically involves the reaction of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide with ethyl acetate under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as reverse-phase preparative chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in modulating cellular excitability. The compound’s sulfone group is essential for its activity, as it interacts with the channel’s binding site to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Tetrahydrothiophene Derivatives

Ethyl {[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]amino}(oxo)acetate
  • Structure: Differs by having an oxo group and a methylamino substituent on the tetrahydrothiophene ring instead of a direct amino group.
  • Properties: The amide bond (oxoacetate) introduces rigidity and may reduce metabolic instability compared to the primary amino group in the target compound.
  • Synthesis : Likely involves reductive amination or coupling reactions, differing from the sulfonation pathways used for the target compound .
Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate
  • Structure : Methyl ester analog of the target compound.
  • Commercial discontinuation () suggests challenges in synthesis or stability .

Heterocyclic Esters with Varied Cores

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Contains a pyrimidine-thietane core with thioether and ester groups.
  • The ethyl ester here facilitates solubility modulation .
  • Applications : Used in antimicrobial agents, contrasting with the target compound’s hypothesized role in central nervous system or enzyme-targeting drugs .
Imidazole-Based Ethyl Acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate)
  • Structure : Aromatic imidazole core with phenyl substituents.
  • Properties: The aromaticity enables π-π stacking interactions, beneficial in kinase inhibition or receptor binding. Electron-withdrawing groups (e.g., chloro, bromo) on phenyl rings enhance reactivity, unlike the sulfone-amino combination in the target compound .

Simple Esters with Functional Groups

Ethyl Cyanoacetate
  • Structure: Cyano group adjacent to the ester.
  • Properties: High reactivity in Knoevenagel condensations due to the electron-withdrawing cyano group. Insoluble in water, contrasting with the target compound’s moderate polarity from sulfone and amino groups.
  • Applications : Widely used in dye and pharmaceutical synthesis, whereas the target compound’s niche lies in specialized drug intermediates .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Polarity Applications
Target Compound Tetrahydrothiophene 3-amino, 1,1-dioxido, ethyl ester High Drug intermediates
Methyl Analog () Tetrahydrothiophene 3-amino, 1,1-dioxido, methyl ester Moderate Discontinued (stability issues)
Pyrimidine-Thietane Ester () Pyrimidine-thietane Thioether, ethyl ester Moderate Antimicrobials
Imidazole Derivatives () Imidazole Phenyl, halogenated phenyl Low-Moderate Kinase inhibitors
Ethyl Cyanoacetate () Linear chain Cyano, ethyl ester Low Dyes, pharmaceuticals

Biological Activity

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a thiophene derivative known for its diverse biological activities. This compound features a tetrahydrothiophene ring, an amino group, and a sulfone moiety, which contribute to its unique pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The molecular formula of this compound is C10_{10}H13_{13}N1_{1}O4_{4}S, with a molecular weight of approximately 189.22 g/mol. Its structure includes:

  • Tetrahydrothiophene ring : A five-membered ring containing sulfur.
  • Amino group : Contributing to its nucleophilic properties.
  • Sulfone group : Enhancing its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, particularly G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in modulating cellular excitability. The sulfone group is essential for the compound's activity as it interacts with the binding site on the GIRK channels, influencing their function and cellular signaling pathways .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetateContains a dioxo groupDifferent biological activity profile
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylateOxadiazole ring structureKnown for anti-inflammatory properties
Ethyl 2-(3-amino phenyl)acetateAmino phenyl groupExhibits different pharmacological effects

This compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that the compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Cancer Cell Proliferation Inhibition : In vitro experiments showed that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Research highlighted the compound's ability to protect neuronal cells from amyloid beta-induced oxidative stress. It restored glutathione levels and enhanced the activities of antioxidant enzymes .

Q & A

Q. Tables for Key Data

Synthesis Optimization Traditional MethodMicrowave-Assisted
Reaction Time24h4h
Yield55%75%
Purity (HPLC)92%98%
X-ray Crystallography Parameters Values
C–H⋯O Bond Length2.28 Å
H⋯H Surface Contacts48.4%
O⋯H Contacts18.7%

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